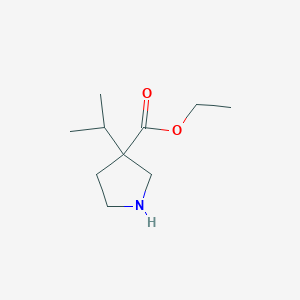
Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C10H19NO2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is saturated and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Pyrrolidines, including Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate, can undergo various chemical reactions. For instance, they can participate in Pd-catalyzed reactions with γ- (N-acylamino) alkenes and γ- (N-Boc-amino) alkenes with aryl bromides .Aplicaciones Científicas De Investigación
-
Pyrrolidine in RORγt Inverse Agonists
- Field : Medicinal Chemistry
- Application : The pyrrolidine ring is used in the discovery of RORγt inverse agonists . RORγt is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, which are involved in the pathogenesis of several autoimmune diseases .
- Methods : The discovery process involves the synthesis of pyrrolidine-based compounds and testing their biological activity . One such compound is (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidine .
- Results : These compounds have shown promising results as RORγt inverse agonists .
-
Pyrrolidine in Poly (ADP-ribose) Polymerases-1 (PARP-1) Inhibitors
- Field : Medicinal Chemistry
- Application : Pyrrolidine-based compounds are used as PARP-1 inhibitors . PARP-1 is involved in DNA repair damage, and inhibitors are used to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
- Methods : The process involves the synthesis of novel pyrrolidine-based compounds and testing their biological activity .
- Results : These compounds have shown promising results as PARP-1 inhibitors .
Direcciones Futuras
The future directions of Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate could involve its use in the synthesis of new pyrrolidine compounds with different biological profiles . As an intermediate in the production of certain anthranilamide compounds, it could also be used in the development of new insecticides .
Propiedades
IUPAC Name |
ethyl 3-propan-2-ylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-4-13-9(12)10(8(2)3)5-6-11-7-10/h8,11H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMRYBGLRUERCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNC1)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

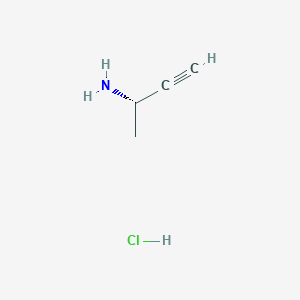
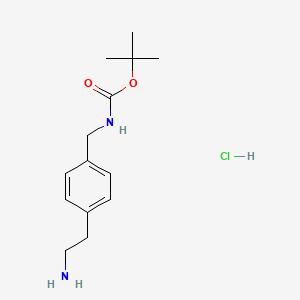
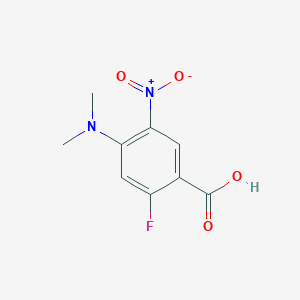
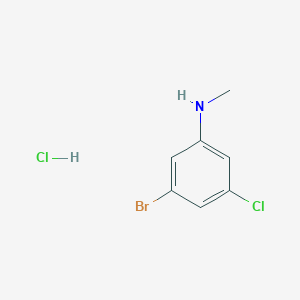
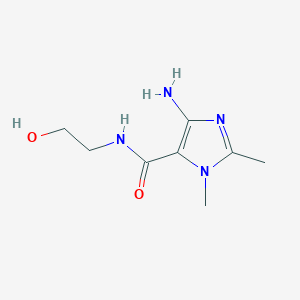
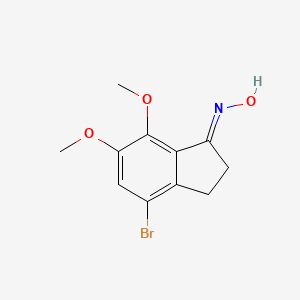
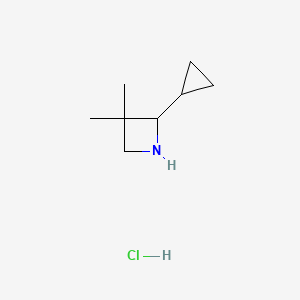

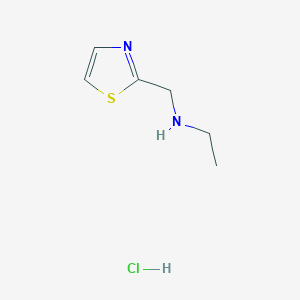
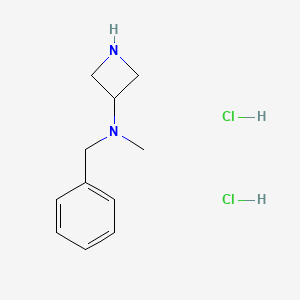
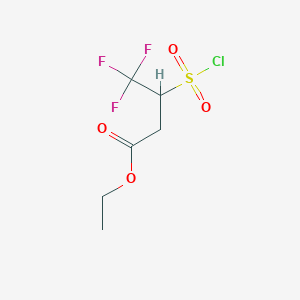
![5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride](/img/structure/B1382919.png)
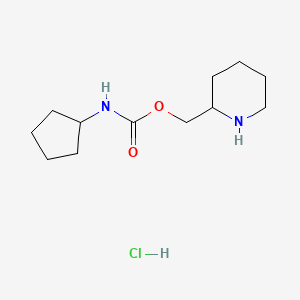
![[1-(Dimethylamino)cyclopropyl]methanol hydrochloride](/img/structure/B1382923.png)